4-Propyl-[2,2']bipyridinyl
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Overview
Description
4-Propyl-[2,2’]bipyridinyl is an organic compound belonging to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond The propyl group attached to the fourth position of one of the pyridine rings distinguishes 4-Propyl-[2,2’]bipyridinyl from other bipyridine derivatives
Preparation Methods
The synthesis of 4-Propyl-[2,2’]bipyridinyl typically involves the coupling of pyridine derivatives. One common method is the metal-catalyzed cross-coupling reaction, such as the Suzuki coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under an inert atmosphere with appropriate solvents and reaction conditions to ensure high yields and purity.
Industrial production methods may involve similar coupling reactions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
4-Propyl-[2,2’]bipyridinyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of bipyridinium salts.
Reduction: Reduction reactions can convert the bipyridine rings into dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Propyl-[2,2’]bipyridinyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Propyl-[2,2’]bipyridinyl primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers . These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The specific molecular targets and pathways depend on the metal ion and the reaction conditions.
Comparison with Similar Compounds
4-Propyl-[2,2’]bipyridinyl can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Used as a precursor to paraquat, a redox-active compound with applications in agriculture and industry.
3,3’-Bipyridine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 4-Propyl-[2,2’]bipyridinyl lies in its propyl group, which can influence the electronic properties and steric effects of the compound, potentially leading to different reactivity and applications compared to other bipyridine derivatives .
Properties
CAS No. |
871798-96-8 |
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Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-propyl-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C13H14N2/c1-2-5-11-7-9-15-13(10-11)12-6-3-4-8-14-12/h3-4,6-10H,2,5H2,1H3 |
InChI Key |
BOKUNGNYSXLIJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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